molecular formula C17H15N7O2 B2533593 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034271-27-5

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Katalognummer: B2533593
CAS-Nummer: 2034271-27-5
Molekulargewicht: 349.354
InChI-Schlüssel: DQYKWCRHQNGHCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15N7O2 and its molecular weight is 349.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological implications.

Chemical Structure

The compound features a complex structure that integrates multiple pharmacophores:

  • Pyrrole ring
  • Oxadiazole moiety
  • Triazole structure
    This unique combination is hypothesized to enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. The mechanism of action often involves:

  • Inhibition of Enzymes : Compounds similar to our target have shown efficacy in inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Cytotoxicity : In vitro studies indicate that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines . For instance, structural modifications have been shown to enhance cytotoxicity towards malignant cells.
CompoundCell LineIC50 (µM)Mechanism of Action
Oxadiazole AHeLa10HDAC inhibition
Oxadiazole BMCF715Thymidylate synthase inhibition

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Studies suggest that derivatives with the oxadiazole and triazole components exhibit:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported range from 7.8 to 62.5 µg/mL for various derivatives .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.25

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, the compound has shown promise in other areas:

  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which can contribute to their overall therapeutic potential .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of oxadiazole derivatives against breast cancer cell lines. The results indicated that modifications at the phenyl position significantly enhanced activity due to improved binding affinity to target enzymes involved in cell cycle regulation.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazole derivatives. The study found that compounds with a pyrrole ring exhibited enhanced activity against multidrug-resistant strains of bacteria, suggesting a novel approach to tackling antibiotic resistance.

Eigenschaften

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c1-23-9-5-8-14(23)16-20-15(26-22-16)11-18-17(25)13-10-19-24(21-13)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYKWCRHQNGHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.